![molecular formula C15H21N5OS B2538989 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide CAS No. 919239-59-1](/img/structure/B2538989.png)
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole is a popular scaffold in drug design . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been found to possess antimicrobial, antimalarial, antitubercular, antiviral, antioxidant, anti-inflammatory, anticonvulsant, antipyretic, vasoconstriction, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
1,2,4-Triazole ring exhibits different tautomeric forms. There are three possible tautomers of C-substituted 1,2,4-triazoles depending on the position of the hydrogen atom in the ring . Theoretical computer modeling may predict the most stable tautomeric forms and their relative free energy .Chemical Reactions Analysis
Tautomeric phenomena are important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, 3-methyl-1H-1,2,4-triazol-5-amine has an average mass of 98.106 Da .Scientific Research Applications
Coordination Chemistry and Ligand Design
The compound’s unique structure, containing both a triazole ring and a thiol group, makes it an interesting candidate for coordination chemistry. Researchers have investigated its binding properties with various metals. In particular, the btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention due to its versatile coordination behavior. The compound’s ligand properties can be compared to classical pyridyl and polypyridyl-based ligands .
Corrosion Inhibition
In the realm of materials science, 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide has been explored as a novel corrosion inhibitor for copper. Researchers employed techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to evaluate its effectiveness in inhibiting copper corrosion in a 3.5% NaCl solution .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing novel derivatives. For instance, researchers have successfully prepared N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using complementary pathways. These derivatives exhibit diverse properties and may find applications in various fields .
Molecular Logic and Materials
The btp ligand motif, to which this compound belongs, has been used in molecular logic circuits and materials. Its coordination behavior and electronic properties make it suitable for constructing functional materials, such as polymers, dendrimers, and gels .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound is likely to interact with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It is known that 1,2,4-triazoles can influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Safety and Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed .
properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-10-18-19-14(20(10)16)22-9-13(21)17-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9,16H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZTURCEDQDUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)
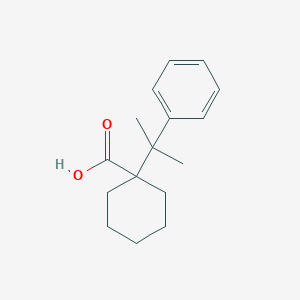
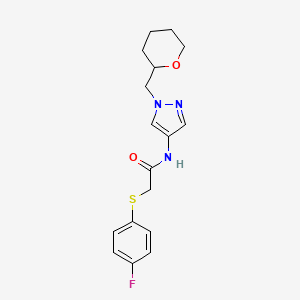
![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
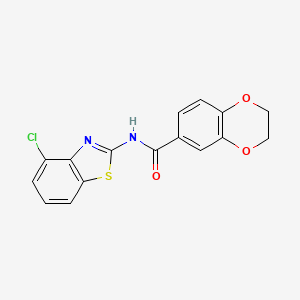
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)
![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)
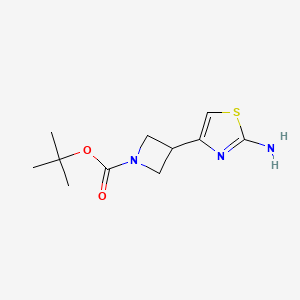
![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)
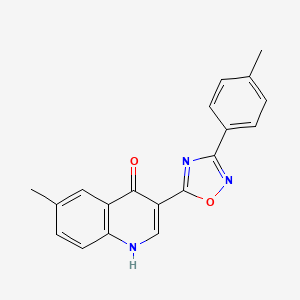
amino}benzoic acid](/img/structure/B2538923.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)